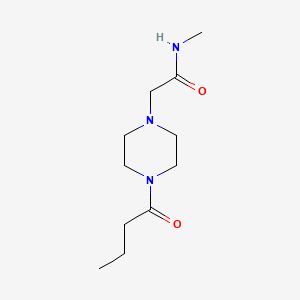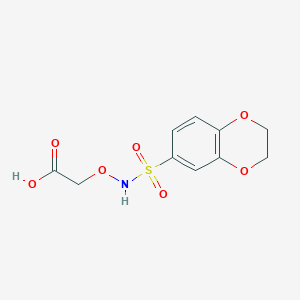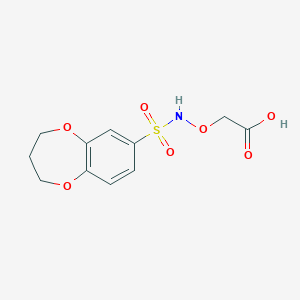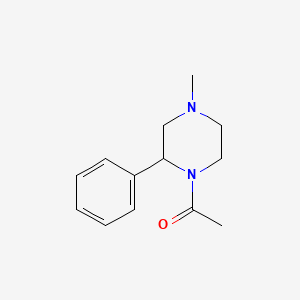![molecular formula C18H15F2N3O3S B7567236 N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)
N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide, also known as DB772, is a chemical compound that belongs to the class of benzimidazole derivatives. DB772 has been studied for its potential as an anticancer drug due to its ability to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide is not fully understood. However, studies have suggested that N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide has been shown to induce autophagy, a process in which cells degrade and recycle their own components.
実験室実験の利点と制限
One advantage of using N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that the exact mechanism of action of N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for research on N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to explore its potential as a combination therapy with other anticancer drugs. Additionally, research can be done to optimize the synthesis of N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide and develop more potent derivatives. Finally, further studies can be done to investigate the potential of N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide in animal models of cancer.
合成法
N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,5-difluoroaniline with 2-chloro-1,3-dimethylimidazolinium chloride to form 2-(2,5-difluorophenyl)-1,3-dimethylimidazolinium chloride. This intermediate is then reacted with potassium thioacetate to form the thiolate salt, which is further reacted with 4-chloro-5-nitro-1,2,3-thiadiazole to form N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide.
科学的研究の応用
N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide has been extensively studied for its potential as an anticancer drug. In vitro studies have shown that N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide reduces tumor growth in mice.
特性
IUPAC Name |
N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-11-1-3-14(20)13(7-11)17-22-15-4-2-12(8-16(15)23-17)21-18(24)10-5-6-27(25,26)9-10/h1-4,7-8,10H,5-6,9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMFRANVPPAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)


![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
